molecular formula C14H24Cl2N2 B2800999 1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride CAS No. 2551115-51-4

1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride

Cat. No.: B2800999
CAS No.: 2551115-51-4
M. Wt: 291.26
InChI Key: NYBUVRRUAVAFMH-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a phenyl group attached to an ethanamine moiety, further linked to a pyrrolidin-1-ylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride typically involves multiple steps, starting with the reaction of phenylacetonitrile with 2-(pyrrolidin-1-ylethyl)amine. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, often a strong acid like hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may have potential biological activities, such as antiviral, anti-inflammatory, or anticancer properties.

  • Medicine: It could be explored for its therapeutic potential in treating various diseases.

  • Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used, but it may involve binding to receptors, enzymes, or other biomolecules to elicit a response.

Comparison with Similar Compounds

1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride can be compared with other similar compounds, such as:

  • N-ethyl-N-phenylamine: This compound has a similar structure but lacks the pyrrolidin-1-ylethyl group.

  • N-(2-pyrrolidin-1-ylethyl)aniline: This compound has a different aromatic group attached to the pyrrolidin-1-ylethyl moiety.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-13(14-7-3-2-4-8-14)15-9-12-16-10-5-6-11-16;;/h2-4,7-8,13,15H,5-6,9-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBUVRRUAVAFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCN2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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